molecular formula C17H14N2 B526164 3,3'-Diindolylmethane CAS No. 1968-05-4

3,3'-Diindolylmethane

Numéro de catalogue: B526164
Numéro CAS: 1968-05-4
Poids moléculaire: 246.31 g/mol
Clé InChI: VFTRKSBEFQDZKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3′-Diindolylmethane (DIM) is a dimeric metabolite derived from the acid-catalyzed condensation of indole-3-carbinol (I3C), a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and cauliflower . Upon ingestion, I3C undergoes spontaneous dimerization in the stomach to form DIM, which exhibits enhanced stability and bioavailability compared to its precursor . DIM has garnered significant attention for its broad-spectrum biological activities, including anticancer, immunomodulatory, antimicrobial, and antioxidant effects.

Méthodes De Préparation

Solvent Systems and Reaction Efficiency

Aqueous-Ethanol Biphasic Systems

The water-ethanol solvent mixture (70:30 v/v) in CN110256325B achieves a balance between indole solubility and formaldehyde activation . Ethanol reduces the dielectric constant of water, enhancing the solubility of paraformaldehyde while maintaining PTSA’s catalytic activity. Kinetic studies reveal that increasing ethanol content beyond 30% diminishes yields due to premature precipitation of DIM, whereas lower ethanol concentrations prolong reaction times.

Anhydrous Alcoholic Solutions

Methanol and ethanol are preferred in organocatalytic methods to stabilize reactive intermediates. In CN104016900A, methanol serves as both solvent and proton donor, facilitating the Michaelis acid-mediated condensation . However, anhydrous conditions necessitate rigorous drying steps, increasing production costs. A trade-off exists between solvent purity and yield: 95% ethanol yields 80% DIM, while absolute ethanol achieves 94% under identical conditions .

Optimization of Reaction Parameters

Temperature and Time Dependence

Optimal temperatures for acid-catalyzed reactions range from 30–50°C, with higher temperatures accelerating side reactions such as indole oxidation . Time-course experiments show that 90% conversion occurs within 3 hours at 50°C, extending to 5 hours at 30°C . Organocatalytic methods exhibit broader temperature tolerance (15–50°C), albeit with slower kinetics (8–12 hours) .

Stoichiometric Ratios

A 6:1 molar ratio of indole to paraformaldehyde maximizes DIM yield by ensuring excess indole drives the equilibrium toward dimerization . Deviations from this ratio, such as 10:1, result in tar formation due to oligomerization.

Purification and Crystallization Techniques

Recrystallization remains the gold standard for DIM purification. Toluene’s high selectivity for DIM over unreacted indole enables >99% purity after a single recrystallization step . Alternative protocols using ethyl acetate-ethanol mixtures (1:1 v/v) achieve comparable purity but require multiple crystallization cycles .

Comparative Analysis of DIM Synthesis Methods

MethodCatalystSolvent SystemTemperature (°C)Time (h)Yield (%)Purity (%)Source
Acid-catalyzedPTSAWater-Ethanol (7:3)40–503–593.4>99
OrganocatalyticMichaelis acidMethanol15–508–129598
High-temperatureNoneNMP170697N/A

Industrial Scalability and Environmental Impact

The PTSA-catalyzed method is inherently scalable, requiring standard glass-lined reactors and filtration equipment. A 1 kg batch produces 980 g of DIM with minimal waste, as ethanol is recoverable via distillation . In contrast, organocatalytic methods generate stoichiometric amounts of Michaelis acid byproducts, necessitating additional neutralization steps . Life-cycle assessments favor aqueous-ethanol systems due to lower energy consumption and reduced solvent emissions.

Analyse Des Réactions Chimiques

3,3’-Diindolylmethane undergoes various chemical reactions, including:

Oxidation: 3,3’-Diindolylmethane can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of 3,3’-Diindolylmethane can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving 3,3’-Diindolylmethane often occur at the indole nitrogen or the methylene bridge. Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diindolylmethane derivatives with various functional groups, while substitution reactions can introduce different alkyl or acyl groups to the indole rings.

Applications De Recherche Scientifique

Anticancer Properties

Mechanisms of Action:
DIM exhibits multiple mechanisms that contribute to its anticancer effects. It influences cell signaling pathways involved in apoptosis (programmed cell death), cell cycle regulation, and the inhibition of tumor growth. Research indicates that DIM can modulate the activity of several key proteins and receptors, including peroxisome proliferator-activated receptors (PPARs) and cyclins, which are crucial for cell proliferation and survival .

Case Studies:

  • A systematic review of clinical trials highlighted DIM's effectiveness in inhibiting the growth of various cancer cell lines, including breast, prostate, and colorectal cancers. In vitro studies showed that DIM reduced cell viability and induced apoptosis in cancer cells .
  • Another study demonstrated that DIM significantly reduced tumor formation in animal models of breast cancer by downregulating estrogen receptor signaling pathways .

Neuroprotective Effects

Mechanisms of Action:
DIM has been shown to protect neuronal cells from oxidative stress-induced apoptosis by enhancing the production of brain-derived neurotrophic factor (BDNF) and antioxidant enzymes. The activation of the tropomyosin-related kinase receptor B (TrkB) pathway plays a crucial role in these protective effects .

Case Studies:

  • In experimental models, DIM administration improved cognitive function and reduced memory impairment associated with neurodegenerative conditions. For instance, it was found to protect hippocampal neurons from oxidative damage induced by glutamate toxicity .
  • A study indicated that DIM could mitigate neuroinflammation and promote neuronal survival in models of Alzheimer's disease .

Antimicrobial Activity

Mechanisms of Action:
Recent studies have identified DIM as a potent inhibitor of biofilm formation by pathogenic bacteria such as Streptococcus mutans. This suggests its potential use in oral health and the prevention of dental caries .

Case Studies:

  • Research demonstrated that treatment with DIM resulted in a 92% reduction in biofilm formation by S. mutans, indicating its effectiveness as an antimicrobial agent .
  • The compound's ability to disrupt bacterial communication systems (quorum sensing) further enhances its potential application in combating antibiotic-resistant strains .

Hormonal Regulation

Mechanisms of Action:
DIM is known to influence estrogen metabolism by promoting the conversion of estradiol into less potent forms. This action is particularly relevant for hormone-dependent cancers where estrogen plays a critical role .

Case Studies:

  • Clinical trials have shown that DIM supplementation can lead to favorable changes in estrogen metabolism profiles among women at risk for breast cancer .
  • Additionally, studies suggest that DIM may alleviate symptoms associated with hormonal imbalances, such as those experienced during menopause .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerModulation of apoptosis and cell cycleInhibits growth in various cancer cell lines
NeuroprotectionActivation of BDNF and antioxidant enzymesProtects neurons from oxidative stress
AntimicrobialInhibition of biofilm formationReduces S. mutans biofilm by 92%
Hormonal RegulationAlteration of estrogen metabolismPositive effects on estrogen profiles in at-risk women

Mécanisme D'action

The mechanism of action of 3,3’-Diindolylmethane involves multiple molecular targets and pathways:

Estrogen Metabolism: 3,3’-Diindolylmethane promotes the conversion of estrogen into its beneficial metabolites, such as 2-hydroxyestrone and 2-methoxyestrone, while reducing the production of harmful metabolites like 16-alpha-hydroxyestrone .

Histone Deacetylase Inhibition: In vitro studies have shown that 3,3’-Diindolylmethane acts as a histone deacetylase inhibitor, specifically against HDAC1, HDAC2, and HDAC3 . This inhibition can lead to changes in gene expression and modulation of cellular processes.

Signaling Pathways: 3,3’-Diindolylmethane influences various signaling pathways, including the Hippo signaling pathway. It increases the binding of RASSF1 to the Mst1/2-LATS1-Mob1 complex, stimulating the Hippo pathway and supporting YAP phosphorylation, which hinders cell proliferation .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Comparison of DIM with I3C and Sulforaphane

Property DIM I3C Sulforaphane
Source Cruciferous vegetables (via I3C) Cruciferous vegetables Broccoli sprouts, cruciferous veggies
Structure Dimeric indole Monomeric indole glucosinolate Isothiocyanate
Stability High (stable dimer) Low (converts to DIM in stomach) Moderate
Key Mechanisms STAT3/NF-κB inhibition, MDSC suppression, AhR agonism CYP450 activation, estrogen metabolism Nrf2 activation, phase II enzyme induction
Bioavailability Enhanced in formulations (e.g., cyclodextrin complexes) Low (requires conversion to DIM) High (rapid absorption)
Therapeutic Uses Breast/prostate cancer, immunotherapies Chemoprevention, hormonal balance Detoxification, antioxidant support

Key Insights:

  • I3C vs. DIM : While I3C is the precursor, its instability limits therapeutic utility. DIM’s dimeric structure confers superior bioavailability and targeted effects, such as MDSC inhibition .
  • Sulforaphane : Unlike DIM, sulforaphane activates Nrf2-mediated detoxification pathways but lacks direct immune-modulating effects on MDSCs .

Table 2: Pharmacological Profiles of DIM Derivatives

Derivative Modification Activity Mechanism
Nitroaryl-DIM Nitro group substitution Antileishmanial (IC₅₀ ≈ pentamidine) Disrupts parasite mitochondrial function
Fluorophenyl-DIM Fluorine substitution Antifungal (vs. C. neoformans) Inhibits fungal ergosterol synthesis
Methoxy-DIM Methoxy group addition Enhanced antiangiogenesis ROS induction, H+-ATPase inhibition

Key Insights:

  • Structural modifications (e.g., nitro, fluorine) enhance specificity against pathogens or tumors .
  • Methoxy-DIM derivatives exhibit stronger antiangiogenic effects than parent DIM by inducing mitochondrial oxidative stress .

Mechanistic Comparison with Other Anticancer Agents

Table 3: Mechanism-Based Comparison with Chemotherapeutics

Compound Target Pathway Advantages Over DIM Limitations vs. DIM
Doxorubicin DNA intercalation Rapid tumor cell killing Cardiotoxicity, no immunomodulatory effects
Cisplatin DNA crosslinking Broad-spectrum efficacy Nephrotoxicity, resistance via NF-κB
DIM STAT3/NF-κB/MDSCs Immunomodulation, low toxicity Lower potency as monotherapy

Key Insights:

  • DIM’s dual role in direct tumor suppression (via STAT3) and immune activation (via MDSC inhibition) provides a unique advantage over conventional chemotherapies .

Activité Biologique

3,3'-Diindolylmethane (DIM) is a bioactive compound derived from indole-3-carbinol, primarily found in cruciferous vegetables such as broccoli and Brussels sprouts. It has garnered significant attention for its potential health benefits, particularly in cancer prevention and treatment. This article explores the biological activity of DIM, focusing on its pharmacological effects, mechanisms of action, and clinical research findings.

Overview of this compound

DIM is formed in the stomach when indole-3-carbinol is metabolized. It exhibits a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate various cellular pathways makes it a candidate for therapeutic applications.

1. Anti-Cancer Activity

  • DIM has been shown to inhibit the growth of various cancer cell lines including breast, prostate, and colon cancer cells. It induces apoptosis (programmed cell death) and inhibits cell proliferation by affecting key signaling pathways such as the estrogen receptor pathway and the aryl hydrocarbon receptor (AhR) pathway .

2. Modulation of Enzymatic Activity

  • DIM influences the activity of cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism. Increased CYP1A2 activity may enhance the metabolism of carcinogens and other xenobiotics .

3. Antimicrobial Properties

  • Recent studies indicate that DIM can significantly reduce biofilm formation by Streptococcus mutans, a bacterium associated with dental caries. In vitro experiments demonstrated a 92% reduction in biofilm volume upon treatment with DIM .

Pharmacokinetics and Bioavailability

The pharmacokinetics of DIM have been studied in both animal models and human clinical trials. Following oral administration, DIM exhibits rapid absorption and distribution in various tissues:

  • Absorption : In animal studies, peak plasma concentrations (Cmax) were reached within 1 hour post-administration .
  • Bioavailability : Clinical trials have shown that repeated dosing can alter DIM's bioavailability due to induced hepatic metabolism. For instance, a study reported a decrease in systemic exposure after multiple doses but an increase in hepatic enzyme activity .

Clinical Research Findings

Several clinical trials have investigated the effects of DIM on cancer prevention and treatment:

  • A systematic review identified 22 randomized controlled trials assessing DIM's efficacy in humans. While some studies suggested potential benefits for breast and prostate cancer patients, concerns were raised about the lack of robust clinical evidence supporting its use as a treatment .
  • A phase 1 study evaluated the safety and tolerability of DIM at doses of 100 mg and 200 mg twice daily over four weeks. The results indicated that DIM was well tolerated with no significant adverse effects reported .

Case Studies

Case Study 1: Breast Cancer
In a clinical trial involving women with early-stage breast cancer, participants received DIM supplements alongside standard therapy. The study aimed to assess changes in tumor markers and patient outcomes over six months. Preliminary results suggested a modest reduction in tumor marker levels; however, further research is needed to establish definitive efficacy.

Case Study 2: Prostate Cancer
Another trial focused on men with localized prostate cancer receiving DIM as an adjunct to conventional treatment. The study monitored PSA levels (prostate-specific antigen) as a biomarker for disease progression. Results indicated stabilization or reduction in PSA levels among participants taking DIM compared to controls.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
Anti-CancerInduces apoptosis; inhibits cell proliferation
Modulation of CYP EnzymesIncreases CYP1A2 activity
AntimicrobialReduces biofilm formation by S. mutans

Q & A

Q. Basic: What experimental models are commonly used to study DIM's anti-proliferative effects in prostate cancer?

DIM's anti-proliferative effects in prostate cancer are primarily studied using androgen-dependent cell lines (e.g., LNCaP) and xenograft mouse models. In LNCaP cells, DIM suppresses dihydrotestosterone (DHT)-stimulated DNA synthesis and inhibits androgen receptor (AR) nuclear translocation via competitive binding . In vivo studies employ subcutaneous tumor xenografts (e.g., SNU-484 cells), where daily DIM administration (10 mg/kg) significantly reduces tumor growth without systemic toxicity, as validated by tumor volume measurements and histological analysis .

Q. Advanced: How does DIM modulate AR signaling in hormone-sensitive vs. hormone-resistant prostate cancer models?

In hormone-sensitive LNCaP cells, DIM acts as a competitive AR antagonist, inhibiting DHT-induced AR nuclear translocation and suppressing PSA transcription via direct receptor binding . However, in hormone-resistant models (e.g., PC-3 cells), DIM’s efficacy requires exogenous AR expression, suggesting its activity is contingent on AR presence. Mechanistic studies using fluorescence-tagged AR and transient transfection assays reveal that DIM disrupts AR-coactivator interactions, even in castration-resistant contexts, but requires functional AR pathways for activity .

Q. Basic: What methodologies are used to assess DIM’s pharmacokinetics in preclinical studies?

Pharmacokinetic studies in mice use high-performance liquid chromatography (HPLC) to quantify DIM levels in plasma and tissues (e.g., liver, brain). A physiologically based pharmacokinetic (PBPK) model incorporating first-order absorption and systemic clearance parameters is employed to compare formulations (e.g., crystalline vs. absorption-enhanced BioResponse-DIM). Key metrics include peak plasma concentration (Cmax), bioavailability (50% higher for BioResponse-DIM), and tissue distribution .

Q. Advanced: How do contradictory epidemiological findings on cruciferous vegetables and prostate cancer risk inform DIM research design?

While some studies associate cruciferous vegetable intake with reduced prostate cancer risk, others report non-significant correlations . To address this, researchers isolate DIM’s specific effects using controlled supplementation trials in animal models, controlling for confounding dietary factors. For example, xenograft studies with pure DIM administration (e.g., 10 mg/kg/day) clarify its direct chemopreventive role, independent of dietary variables .

Q. Basic: What mechanisms underlie DIM’s inhibition of cancer cell invasion and metastasis?

DIM suppresses metastasis by downregulating HDAC activity and inhibiting epithelial-mesenchymal transition (EMT) markers (e.g., Snail, Vimentin) in nasopharyngeal carcinoma models. In vitro invasion assays (e.g., Matrigel transwell) and Western blotting confirm reduced MMP-9 expression and HDAC-mediated chromatin remodeling . Additionally, DIM inhibits Wnt/β-catenin signaling in colon cancer, as shown by TOPFlash reporter assays and survivin downregulation .

Q. Advanced: How does DIM induce oxidative stress to trigger p21-mediated cell cycle arrest in breast cancer?

DIM inhibits mitochondrial H<sup>+</sup>-ATP synthase (IC50 ~20 µM), causing ATP depletion and ROS overproduction in MCF-7 cells. ROS activates p38 and JNK stress pathways, increasing p21 transcription. Validation involves ROS scavengers (e.g., NAC), which abolish p21 induction, and rho<sup>0</sup> cells (mitochondria-deficient), where DIM fails to induce ROS or p21 .

Q. Basic: What safety protocols are recommended for handling DIM in laboratory settings?

DIM is classified as a skin/eye irritant (Category 2/2A). Handling requires PPE (gloves, goggles), fume hoods, and immediate decontamination with soap/water post-exposure. Waste disposal follows OSHA Hazardous Waste Guidelines .

Q. Advanced: How do structural modeling studies explain DIM’s AR antagonism despite lacking structural homology to DHT?

Molecular docking and surface charge distribution analyses reveal that DIM mimics synthetic AR antagonists (e.g., bicalutamide) through similar conformational geometry. Despite differing atomic composition, DIM’s planar indole rings and hydrophobic interactions enable competitive AR binding, as shown by receptor displacement assays .

Q. Basic: What in vitro assays validate DIM’s anti-inflammatory effects in autoimmune models?

DIM’s immunomodulatory effects are tested in experimental autoimmune encephalitis (EAE) models using T-cell proliferation assays and cytokine profiling (ELISA). DIM suppresses Th17 differentiation by impairing IRF-7-mediated plasmacytoid dendritic cell activation, validated via flow cytometry and qPCR .

Q. Advanced: What challenges exist in translating DIM’s preclinical efficacy to human clinical trials?

Human trials face bioavailability issues due to DIM’s low solubility and rapid metabolism. Phase I studies use absorption-enhanced formulations (e.g., BioResponse-DIM) and pharmacodynamic biomarkers (e.g., PSA levels, AR activity). However, heterogeneity in patient populations and hormonal status complicates outcome interpretation .

Propriétés

IUPAC Name

3-(1H-indol-3-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-3-7-16-14(5-1)12(10-18-16)9-13-11-19-17-8-4-2-6-15(13)17/h1-8,10-11,18-19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTRKSBEFQDZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037047
Record name 3,3,-Diindolylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1968-05-4
Record name 3,3′-Diindolylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1968-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Diindolylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-diindolylmethane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,3,-Diindolylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole, 3,3'-methylenebis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-DIINDOLYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSZ9HQT61Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Part (a). Indole-3-carbinol (1.0 g, 6.79 mmol) in 10% aqueous NaOH solution (100 mL) was refluxed for 1 h. The solution was cooled, neutralized with carbon dioxide and the white precipitate was collected by filtration, which was then crystallized from toluene to yield 3,3′-Diindolylmethane as a white solid (0.65 g, 77%): 1H NMR (300 MHz, CDCl3) δ 4.26 (s, 2, CH2), 6.94 (m, 2, PyH), 7.11 (m, 2, ArH), 7.21 (m, 2, ArH), 7.36 (m, 2, ArH), 7.64 (m, 2, ArH), 7.86 (br.s, 2, NH).
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.